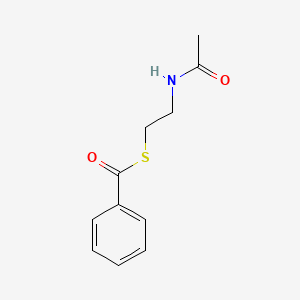

S-(2-acetamidoethyl) benzenecarbothioate

Description

Significance of Thioesters in Organic Synthesis and Mechanistic Studies

Thioesters are organosulfur compounds that are analogous to esters but feature a sulfur atom in place of the linking oxygen atom. wikipedia.org This substitution has profound chemical consequences. The larger size of the sulfur atom and more limited electron delocalization to the carbonyl group render thioesters more reactive than their ester or amide counterparts. nih.gov While stable enough to be handled, they are susceptible to attack by various nucleophiles, making them excellent acyl transfer agents. nih.govlibretexts.org This "energy-rich" nature is harnessed in biological systems, most notably in the form of acetyl-CoA, which plays a pivotal role in numerous metabolic pathways as a carrier of acyl groups. wikipedia.orglibretexts.org

In organic synthesis, the reactivity of thioesters is exploited in a variety of transformations. They can be hydrolyzed to carboxylic acids and thiols, converted into esters, or used in carbon-carbon bond-forming reactions like the Fukuyama coupling to produce ketones. wikipedia.org The synthesis of thioesters itself is versatile, achievable through methods such as the condensation of carboxylic acids and thiols, the reaction of acid chlorides with thiolates, or the direct thioesterification of aldehydes. wikipedia.orgresearchgate.net Their unique reactivity has made them indispensable intermediates in the construction of complex molecules and the development of novel synthetic methodologies. nih.govbioengineer.org

Overview of Benzenecarbothioate Derivatives in Advanced Materials and Catalysis

Benzenecarbothioate derivatives, characterized by the benzoylthio group, represent a specific subclass of thioesters. While direct applications of this class in advanced materials are not extensively documented in dedicated studies, the inherent properties of related sulfur-containing aromatic compounds suggest potential. For instance, carbazole (B46965) and benzothiazole (B30560) derivatives, which are structurally distinct but also feature aromatic and heteroatomic systems, are used in the development of organic light-emitting diodes (OLEDs), synthetic dyes, and conducting polymers. nih.gov Benzothiazole derivatives have also been developed as agents for detecting amyloid deposits associated with neurodegenerative diseases. google.com

In the realm of catalysis, thioesters are more often substrates than catalysts. However, the principles of nucleophilic catalysis, which are fundamental to many organic reactions, have been advanced using N-heterocyclic carbenes (NHCs). nih.govscispace.com These catalysts function by activating substrates in a manner that is conceptually related to the role of the thiamine (B1217682) cofactor in biochemical transformations, which involves thioester-like intermediates. nih.govscispace.com

Historical Context of S-Acyl Transfer Reagents in Chemical Transformations

The concept of using thioesters as S-acyl transfer reagents is foundational to some of the most powerful techniques in modern chemical biology. The history of this field can be traced back to 1953, when Theodor Wieland reported that a valine-thioester could react with the amino acid cysteine in an aqueous solution to form a dipeptide. wikipedia.org This reaction proceeded through a key intermediate step: an intermolecular transthioesterification followed by a spontaneous intramolecular S-to-N acyl transfer to form a stable amide bond. wikipedia.orggoogle.com

While Wieland's work led to the development of 'active ester' methods for peptide synthesis in organic solvents, the full potential of S-to-N acyl transfer in water was realized much later. wikipedia.org A significant breakthrough came in 1992 when Stephen Kent and colleagues introduced the concept of "Chemical Ligation," which used chemoselective reactions to join unprotected peptide segments. wikipedia.org This was refined in 1994 with the report of "Native Chemical Ligation" (NCL), a transformative methodology that allows for the coupling of an unprotected peptide ending in a C-terminal thioester with another peptide that has an N-terminal cysteine residue. mdpi.comscispace.com The reaction, which occurs in water at neutral pH, forms a native peptide bond at the ligation site and has become an indispensable tool for the total synthesis of proteins. mdpi.comscispace.comucl.ac.uk This history underscores the evolution of thioesters from chemical curiosities to essential reagents for constructing complex biological macromolecules. acs.orgresearchgate.net

Chemical and Physical Properties of S-(2-acetamidoethyl) benzenecarbothioate

Detailed experimental data for this compound is not widely available in the literature. However, its fundamental properties can be calculated from its structure.

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₁₁H₁₃NO₂S |

| Molecular Weight | 223.29 g/mol |

| Canonical SMILES | CC(=O)NCCSC(=O)C1=CC=CC=C1 |

| InChI Key | RZJGFJBUCTUDQS-UHFFFAOYSA-N |

Synthesis and Purification

A specific, documented synthesis for this compound is not prominently reported. However, a plausible synthetic route can be derived from standard thioesterification methods and analogous procedures. One such established method involves the coupling of a carboxylic acid with a thiol using a carbodiimide (B86325) promoter.

Based on a reported synthesis of a similar compound, S-(2-acetamidoethyl) (R)-3-hydroxybutanethioate, a probable method for synthesizing the title compound would involve the reaction of benzoic acid with N-acetylcysteamine (N-(2-mercaptoethyl)acetamide). rsc.org The reaction would likely be carried out in a suitable organic solvent, such as dichloromethane (B109758) (CH₂Cl₂), in the presence of a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC·HCl) and a nucleophilic catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). rsc.org

Purification of the resulting thioester would typically be achieved using column chromatography on silica (B1680970) gel, with an appropriate eluent system such as ethyl acetate (B1210297) or a mixture of hexane (B92381) and ethyl acetate. rsc.org

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

S-(2-acetamidoethyl) benzenecarbothioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2S/c1-9(13)12-7-8-15-11(14)10-5-3-2-4-6-10/h2-6H,7-8H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFSICNPQENQANW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCSC(=O)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50300042 | |

| Record name | S-(2-Acetamidoethyl) benzenecarbothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50300042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91133-15-2 | |

| Record name | NSC134459 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=134459 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | S-(2-Acetamidoethyl) benzenecarbothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50300042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Elucidation of Reaction Mechanisms Involving S 2 Acetamidoethyl Benzenecarbothioate

Mechanistic Pathways of Thioester Cleavage and Formation

The reactivity of S-(2-acetamidoethyl) benzenecarbothioate is centered around the thioester bond, which is susceptible to cleavage by nucleophiles and can be formed through the condensation of a thiol and a carboxylic acid derivative.

Nucleophilic Acyl Substitution Mechanisms at the Thioester Linkage

The cleavage of the thioester bond in this compound typically proceeds through a nucleophilic acyl substitution mechanism. libretexts.orgmasterorganicchemistry.comlibretexts.org This is a two-step process involving the addition of a nucleophile to the carbonyl carbon, followed by the elimination of a leaving group. libretexts.org The general mechanism can be depicted as follows:

Nucleophilic Attack: A nucleophile (Nu⁻) attacks the electrophilic carbonyl carbon of the thioester. This leads to the formation of a tetrahedral intermediate where the carbonyl oxygen bears a negative charge. libretexts.org

Elimination of the Leaving Group: The tetrahedral intermediate is transient. The lone pair of electrons on the oxygen reforms the carbon-oxygen double bond, leading to the expulsion of the thiolate anion (⁻S-R'), in this case, the 2-acetamidoethylthiolate anion. libretexts.org

Thioesters are generally more reactive towards nucleophilic acyl substitution than their ester counterparts. nih.gov This enhanced reactivity is attributed to the lower degree of resonance stabilization of the thioester linkage compared to the ester linkage, and the fact that the thiolate is a better leaving group than an alkoxide. nih.gov

The hydrolysis of thioesters, a specific case of nucleophilic acyl substitution with water as the nucleophile, is a thermodynamically favorable process. libretexts.org The rate of hydrolysis is influenced by pH, with both acid- and base-catalyzed pathways being significant. harvard.edu

Role of Zwitterionic Intermediates in Related Acyl Transfer

In reactions involving nucleophiles that also contain a protonated functional group, such as the aminolysis of thioesters, the formation of zwitterionic intermediates can play a crucial role. While direct evidence for this compound is unavailable, studies on the aminolysis of other thioesters suggest the possibility of a tetrahedral intermediate that is zwitterionic. researchgate.net

For instance, in the reaction with a primary or secondary amine, the initial nucleophilic attack would lead to a tetrahedral intermediate with a positive charge on the nitrogen and a negative charge on the carbonyl oxygen. Subsequent proton transfer events can then facilitate the collapse of this intermediate and the expulsion of the thiolate leaving group. The stability and lifetime of such zwitterionic intermediates are highly dependent on the specific reactants and the solvent environment. researchgate.net

Computational Approaches to Mechanistic Understanding

Computational chemistry provides powerful tools to investigate reaction mechanisms, offering insights into transition states and reaction energy profiles that are often difficult to obtain experimentally. figshare.com

Application of Electron-Pushing Formalism and Reaction Coordinate Diagrams

The electron-pushing formalism is a fundamental tool used to depict the movement of electrons during a reaction, providing a clear visual representation of bond formation and breakage. For the nucleophilic acyl substitution at the thioester linkage of this compound, curved arrows would illustrate the attack of the nucleophile on the carbonyl carbon, the movement of pi electrons onto the oxygen, the reformation of the carbonyl double bond, and the departure of the 2-acetamidoethylthiolate leaving group.

A reaction coordinate diagram for this process would show the energy of the system as a function of the reaction progress. Key features of this diagram would include:

The relative energies of the reactants (the thioester and the nucleophile).

The energy of the transition state for the nucleophilic addition step, which represents the highest energy barrier.

The energy of the tetrahedral intermediate.

The energy of the transition state for the elimination of the leaving group.

The relative energies of the products.

For a typical exergonic nucleophilic acyl substitution, the products would be at a lower energy level than the reactants.

Theoretical Modeling of Transition States and Energy Profiles

Theoretical modeling, using methods such as density functional theory (DFT), can provide detailed information about the geometry and energy of reactants, intermediates, transition states, and products. rsc.org Such calculations can be used to construct a quantitative reaction coordinate diagram.

For the hydrolysis or aminolysis of this compound, computational studies could:

Determine the activation energy for the nucleophilic attack, providing insight into the reaction rate.

Characterize the structure of the tetrahedral intermediate.

Calculate the energy change of the reaction, indicating whether it is thermodynamically favorable.

Investigate the effect of substituents on both the benzoyl and the N-acetylcysteamine moieties on the reaction barrier.

While specific computational studies on this compound are not readily found, numerous studies on similar thioester systems have been published, providing a solid foundation for such theoretical investigations. nih.govresearchgate.net

Solvent and Catalytic Effects on Reaction Dynamics

The rate and mechanism of reactions involving this compound can be significantly influenced by the solvent and the presence of catalysts.

Solvent Effects: The polarity of the solvent can affect the stability of the reactants, transition states, and intermediates. For nucleophilic acyl substitution reactions that proceed through a charged tetrahedral intermediate, polar solvents can stabilize this intermediate, potentially lowering the activation energy and accelerating the reaction. Hydrogen bonding from protic solvents can also play a significant role in stabilizing charged species.

Catalytic Effects:

Acid Catalysis: In acidic conditions, the carbonyl oxygen of the thioester can be protonated. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by weak nucleophiles like water.

Base Catalysis: In basic conditions, the nucleophile can be deprotonated to generate a more potent anionic nucleophile (e.g., hydroxide (B78521) from water). This increases the rate of the initial nucleophilic attack.

Nucleophilic Catalysis: Certain species, such as imidazole, can act as nucleophilic catalysts in acyl transfer reactions. The catalyst first attacks the thioester to form a more reactive acyl-catalyst intermediate, which is then more readily attacked by the final nucleophile. nih.gov

The presence of the amide group in the N-acetylcysteamine moiety of this compound could potentially lead to intramolecular catalysis, where the amide group itself influences the reactivity of the thioester linkage, although this would depend on the conformation of the molecule.

Below is a table summarizing the expected relative reactivity of this compound with different nucleophiles under various conditions, based on general principles of thioester chemistry.

| Nucleophile | Conditions | Expected Relative Rate | Probable Mechanism |

| H₂O | Neutral (pH 7) | Slow | Nucleophilic Acyl Substitution |

| H₂O | Acidic (e.g., pH 2) | Moderate | Acid-Catalyzed Nucleophilic Acyl Substitution |

| OH⁻ | Basic (e.g., pH 12) | Fast | Base-Catalyzed Nucleophilic Acyl Substitution |

| R-NH₂ | Neutral | Moderate | Nucleophilic Acyl Substitution (possible zwitterionic intermediate) |

| R-S⁻ | Neutral | Fast | Nucleophilic Acyl Substitution (Thiol-thioester exchange) |

Catalytic Roles of Acids, Bases, and Transition Metals

Acids: In the presence of an acid catalyst, the carbonyl oxygen of the thioester is protonated. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. For a hydrolysis reaction, this would involve the attack of a water molecule on the activated carbonyl carbon. The subsequent proton transfer steps lead to the formation of a carboxylic acid and a thiol.

Bases: Base-catalyzed hydrolysis of thioesters, also known as saponification, typically proceeds through a nucleophilic addition-elimination mechanism. A strong nucleophile, such as a hydroxide ion, directly attacks the carbonyl carbon. This forms a tetrahedral intermediate which then collapses, expelling the thiolate as the leaving group. The rate of this reaction is dependent on the concentration of the base. The pKa of the leaving group (the thiol) is a key factor in determining the rate of the reaction, with more acidic thiols being better leaving groups.

Transition Metals: Transition metals can play a significant catalytic role in a variety of reactions involving thioesters. dntb.gov.uanih.gov While specific examples for this compound are not documented, general reactivity patterns for thioesters include:

Cross-Coupling Reactions: Palladium and nickel catalysts are commonly used to mediate cross-coupling reactions where the thioester acts as an electrophile. acs.org The C-S bond can be activated by the metal, allowing for the formation of new carbon-carbon bonds. acs.org

Carbonylation/Decarbonylation: Rhodium and other transition metals can catalyze the insertion or removal of a carbonyl group from thioesters. nih.gov

Reductive Cleavage: Some transition metal complexes can effect the reductive cleavage of the C-S bond.

The table below summarizes the general catalytic roles of these species in thioester reactions.

| Catalyst Type | General Role | Common Reaction Types |

| Acid (e.g., H₃O⁺) | Activates the carbonyl group by protonation. | Hydrolysis, Transesterification. |

| Base (e.g., OH⁻) | Acts as a nucleophile or deprotonates a weaker nucleophile. | Saponification, Aminolysis. |

| Transition Metals (e.g., Pd, Ni, Rh) | C-S bond activation, oxidative addition, reductive elimination. | Cross-coupling, Carbonylation, Decarbonylation. |

This table provides a general overview, and the specific catalytic activity depends on the metal, its ligands, and the reaction conditions.

Theoretical and Computational Investigations of S 2 Acetamidoethyl Benzenecarbothioate

Quantum Chemical Studies

Quantum chemical studies are fundamental to understanding the electronic structure, reactivity, and spectroscopic properties of a molecule from first principles. For a molecule like S-(2-acetamidoethyl) benzenecarbothioate, a combination of ab initio and density functional theory (DFT) methods would be the preferred approach.

Ab initio methods, such as Hartree-Fock (HF) theory, and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2) and coupled-cluster (CCSD(T)) theory, provide a rigorous framework for solving the electronic Schrödinger equation without empirical parameters. researchgate.net These methods are capable of yielding highly accurate predictions of molecular geometries, energies, and wavefunctions. For instance, ab initio calculations have been successfully used to study the conformational preferences of acetamide (B32628), a key component of the target molecule. researchgate.net

A key aspect of such studies is the identification of stable conformers. For S-phenyl thioacetate (B1230152), two conformers, syn and anti, were identified, with the syn conformer being more stable. nih.gov A similar conformational search would be necessary for this compound to identify its lowest energy structures.

Table 1: Representative Theoretical Methods for Quantum Chemical Studies

| Method | Description | Typical Application |

|---|---|---|

| Hartree-Fock (HF) | A mean-field ab initio method that approximates the many-electron wavefunction as a single Slater determinant. | Initial geometry optimizations, wavefunction analysis. |

| Møller-Plesset Perturbation Theory (MP2) | A post-Hartree-Fock method that includes electron correlation effects. | More accurate energy and geometry calculations. |

| Coupled-Cluster (CCSD(T)) | A high-level ab initio method that provides very accurate results, often considered the "gold standard". | High-accuracy benchmark calculations. |

| Density Functional Theory (DFT) | A method based on the electron density of the system. | A wide range of applications including geometry optimization, frequency calculations, and reaction mechanism studies. |

Semiempirical methods offer a faster, albeit less accurate, alternative to ab initio and DFT methods. nih.govwikipedia.org These methods, such as AM1 and PM3, are based on the Hartree-Fock formalism but introduce approximations and parameters derived from experimental data to simplify the calculations. rsc.org This allows for the study of much larger molecular systems. While not as precise as higher-level methods for determining electronic properties, semiempirical methods can be valuable for initial conformational searches and for providing qualitative insights into molecular structure. nih.gov For a molecule of the size of this compound, semiempirical methods could be used to rapidly screen a large number of possible conformations before refining the most promising structures with more accurate DFT or ab initio calculations.

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations provide a powerful tool for exploring the conformational landscape and dynamic behavior of molecules over time. rowansci.comnih.govresearchgate.net By solving Newton's equations of motion for the atoms in a molecule, MD simulations can reveal how the molecule moves, flexes, and changes its shape. For this compound, MD simulations would be invaluable for understanding the flexibility of the ethylacetamide side chain and the rotational barriers around the various single bonds.

The conformational analysis of related acetamides has shown the existence of multiple stable conformers, such as gauche and cis forms, in the gas phase and in solution. nih.gov The relative populations of these conformers can be influenced by the solvent environment. nih.gov MD simulations, often in conjunction with a continuum solvent model, can be used to predict these solvent effects on the conformational equilibrium of this compound.

The results of MD simulations can be used to generate potential energy surfaces, which map the energy of the molecule as a function of its geometry. From these surfaces, the most stable conformations and the energy barriers for interconversion between them can be identified.

Prediction of Spectroscopic Signatures (e.g., IR, NMR, UV-Vis)

Computational chemistry plays a crucial role in predicting and interpreting spectroscopic data.

Infrared (IR) Spectroscopy: DFT calculations are widely used to predict the vibrational frequencies of molecules, which correspond to the peaks in an IR spectrum. dtic.mildtic.milnih.gov For S-phenyl thioacetate, DFT calculations have been used to assign the observed vibrational modes. nih.gov A similar approach for this compound would allow for the prediction of its characteristic IR bands, such as the C=O stretching frequency of the thioester and amide groups, and the various vibrations of the benzene (B151609) ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of NMR chemical shifts is another important application of quantum chemical calculations. mdpi.commdpi.com Ab initio and DFT methods can be used to calculate the magnetic shielding constants of atomic nuclei, which are then converted into chemical shifts. The GIAO (Gauge-Including Atomic Orbital) method is a common approach for this purpose. For acetamide and related peptides, theoretical calculations have been instrumental in understanding the behavior of amide proton chemical shifts. mdpi.comnih.gov For this compound, computational prediction of its ¹H and ¹³C NMR spectra would aid in the assignment of experimental spectra and provide a detailed picture of its electronic environment.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Time-dependent DFT (TD-DFT) is the most common method for predicting the electronic absorption spectra of molecules. nih.govchemrxiv.orgresearchgate.netcdu.edu.ua By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the wavelengths of maximum absorption (λmax) in the UV-Vis spectrum. For this compound, TD-DFT calculations would likely predict π-π* transitions associated with the benzene ring and n-π* transitions associated with the carbonyl groups of the thioester and amide functionalities.

Table 2: Predicted Spectroscopic Features of this compound based on Analogous Compounds

| Spectroscopic Technique | Predicted Feature | Basis of Prediction |

|---|---|---|

| IR Spectroscopy | Strong C=O stretching bands for thioester and amide. | DFT calculations on S-phenyl thioacetate and acetamides. researchgate.netnih.gov |

| ¹H NMR Spectroscopy | Distinct signals for aromatic protons, ethyl protons, and amide proton. | Ab initio and DFT calculations on acetamides and peptides. mdpi.comnih.gov |

| ¹³C NMR Spectroscopy | Resonances for carbonyl carbons, aromatic carbons, and aliphatic carbons. | General principles and DFT calculations on similar organic molecules. |

Computational Design and Optimization of Thioester-Based Functional Molecules

The computational methods described above are not only used for the analysis of existing molecules but also for the design and optimization of new functional molecules. rowansci.com Thioesters are important intermediates in various chemical and biological processes. nih.govnih.govacs.orgcsic.esrsc.org Computational tools can be employed to design novel thioester-containing molecules with specific properties. For example, by modifying the substituents on the benzene ring or the acetamido group of this compound, it may be possible to tune its electronic properties, reactivity, and biological activity.

Quantum chemical calculations can be used to predict how these modifications will affect the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are important indicators of its reactivity. Molecular docking simulations, a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex, could be used to design thioester-based molecules that can act as inhibitors for specific enzymes. nih.govresearchgate.net

Role of S 2 Acetamidoethyl Benzenecarbothioate in Advanced Organic Transformations

Utilization as an Acyl Donor in C-X Bond Formation (X = C, N, O, S)

Thioesters, as a class of compounds, are recognized for their role as effective acyl donors in various organic reactions. Their reactivity, which is intermediate between that of acid chlorides and esters, allows for controlled acyl transfer under specific conditions. The energy of the carbon-sulfur bond in thioesters makes them valuable in forming new bonds with carbon, nitrogen, oxygen, and sulfur nucleophiles.

Esterification and Amidation Reactions

In principle, S-(2-acetamidoethyl) benzenecarbothioate could serve as a benzoylating agent. In esterification and amidation reactions, the thioester would react with an alcohol or an amine, respectively, to form the corresponding ester or amide, releasing N-acetyl-2-aminoethanethiol as a byproduct. These reactions are often catalyzed by acids, bases, or transition metals to enhance the reaction rate and yield. researchgate.netnih.govnih.gov The general mechanism involves the nucleophilic attack of the alcohol or amine on the electrophilic carbonyl carbon of the thioester. While general protocols for these transformations using various thioesters are well-established, specific studies detailing the substrate scope, yields, and reaction conditions for this compound are not documented in the available literature. organic-chemistry.orgberkeley.edu

Table 1: Hypothetical Esterification and Amidation Reactions This table is illustrative of the expected reaction type, not based on published data for the specific compound.

| Nucleophile (R-XH) | Product | Potential Catalyst |

|---|---|---|

| R-OH (Alcohol) | R-O-C(=O)Ph | DMAP, Acid/Base |

Carbonylative and Decarbonylative Coupling Reactions

Thioesters can participate in sophisticated transition-metal-catalyzed coupling reactions. In carbonylative couplings, they can act as a source of a carbonyl group. More commonly, they are used in decarbonylative couplings, where the C-S bond is cleaved, and the acyl group is transferred, often with the loss of carbon monoxide, to form new C-C, C-N, C-O, or C-S bonds. researchgate.net Palladium and nickel catalysts are frequently employed for these transformations. researchgate.net For this compound, such a reaction would theoretically lead to the formation of a new bond between a benzene (B151609) ring and a coupling partner. However, specific research applying this methodology to this compound has not been found. researchgate.net

Precursor in the Synthesis of Complex Organic Molecules

The unique structural features of a molecule like this compound, combining a benzoyl thioester with an acetamidoethyl moiety, could potentially be leveraged in the synthesis of more complex structures.

Building Block in Natural Product Synthesis

Thioesters are crucial intermediates in numerous biosynthetic pathways and have been employed as key building blocks in the total synthesis of natural products. Their ability to participate in C-C bond-forming reactions, such as aldol (B89426) or Claisen condensations, makes them valuable synthons. A molecule like this compound could theoretically be used to introduce a benzoyl group or a more complex fragment derived from it into a growing natural product skeleton. No published syntheses of natural products explicitly citing the use of this compound could be identified.

Application in Late-Stage Functionalization

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry and drug discovery that involves modifying a complex molecule in the final steps of its synthesis. scispace.comnih.gov This approach allows for the rapid generation of analogues of a lead compound to improve its pharmacological properties. scispace.comresearchgate.net Thioesters can be used in LSF protocols due to their versatile reactivity under conditions that are often compatible with various functional groups present in drug molecules. researchwithrutgers.com While the concept of using thioesters for LSF is established, there are no specific reports of this compound being used for the late-stage functionalization of pharmaceuticals or other complex molecules. researchgate.net

Development of Novel Synthetic Methodologies Based on Thioester Reactivity

The reactivity of the thioester group is a subject of ongoing research for the development of new synthetic methods. researchgate.net Innovations often involve designing thioesters with specific activating or directing groups to achieve novel transformations or improve reaction efficiency and selectivity. The N-acetamidoethyl group in this compound could potentially play a role in modulating the reactivity of the thioester, for example, through intramolecular hydrogen bonding or by acting as a directing group in metal-catalyzed reactions. However, the scientific literature does not currently contain studies focused on developing new synthetic methodologies based on the specific reactivity of this compound.

Advanced Analytical Methodologies for Characterization and Quantification

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods provide a wealth of information regarding the molecular structure, bonding, and electronic nature of S-(2-acetamidoethyl) benzenecarbothioate.

Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques that probe the vibrational modes of a molecule. For this compound, these complementary methods offer a detailed fingerprint of its functional groups.

In the Infrared spectrum , the most prominent absorption would be the C=O stretching vibration of the thioester group, typically appearing in the range of 1680-1715 cm⁻¹. This is at a slightly lower frequency compared to esters due to the lower electronegativity of sulfur. Another key feature is the N-H stretching vibration of the secondary amide, expected around 3300-3500 cm⁻¹. The amide I (primarily C=O stretch) and amide II (N-H bend and C-N stretch) bands are anticipated near 1650 cm⁻¹ and 1550 cm⁻¹, respectively. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene (B151609) ring would appear in the 1450-1600 cm⁻¹ region. The C-S stretching vibration, which is often weak, is expected in the 600-800 cm⁻¹ range.

Raman spectroscopy , being particularly sensitive to non-polar bonds, would effectively probe the C-S and S-C bonds, as well as the aromatic ring vibrations. The symmetric vibrations of the benzene ring would give rise to strong Raman signals. The complementarity of IR and Raman is crucial; for instance, the C=O stretch is strong in both, but the C-S stretch, which may be weak in the IR spectrum, can be more readily observed in the Raman spectrum.

Interactive Data Table: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique of Observation |

| Thioester (C=O) | Stretch | 1680-1715 | IR (Strong), Raman (Strong) |

| Amide (N-H) | Stretch | 3300-3500 | IR (Medium) |

| Amide I (C=O) | Stretch | ~1650 | IR (Strong) |

| Amide II (N-H) | Bend | ~1550 | IR (Medium) |

| Aromatic (C-H) | Stretch | >3000 | IR (Medium), Raman (Medium) |

| Aromatic (C=C) | Stretch | 1450-1600 | IR (Medium), Raman (Strong) |

| Thioester (C-S) | Stretch | 600-800 | IR (Weak), Raman (Medium) |

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR would provide detailed information about the carbon-hydrogen framework of this compound.

In the ¹H NMR spectrum , the aromatic protons of the benzene ring are expected to appear in the downfield region, typically between 7.4 and 8.0 ppm. The exact chemical shifts and coupling patterns would depend on the substitution pattern of the ring. The N-H proton of the amide group would likely appear as a broad singlet or a triplet (due to coupling with the adjacent CH₂ group) in the range of 6.0-8.0 ppm, and its chemical shift can be solvent-dependent. The two methylene (B1212753) groups (-S-CH₂- and -CH₂-NH-) would give rise to distinct signals, likely triplets if they couple with each other, in the range of 3.0-4.0 ppm. The methyl protons of the acetamido group (-NH-C(O)-CH₃) would appear as a sharp singlet further upfield, around 2.0 ppm.

The ¹³C NMR spectrum would show distinct signals for each unique carbon atom. The thioester carbonyl carbon is expected to be the most downfield signal, typically in the range of 190-200 ppm. The amide carbonyl carbon would appear around 170 ppm. The aromatic carbons would resonate in the 125-140 ppm region. The methylene carbons (-S-CH₂- and -CH₂-NH-) would be found in the 30-50 ppm range, and the acetamido methyl carbon would be the most upfield signal, around 20-25 ppm. Advanced NMR techniques like COSY, HSQC, and HMBC would be instrumental in confirming the connectivity of the molecule.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic-H | 7.4 - 8.0 | 125 - 140 |

| Amide N-H | 6.0 - 8.0 | - |

| -S-CH₂- | 3.0 - 3.5 | 30 - 40 |

| -CH₂-NH- | 3.3 - 3.8 | 35 - 45 |

| -C(O)-CH₃ | ~2.0 | 20 - 25 |

| Thioester C=O | - | 190 - 200 |

| Amide C=O | - | ~170 |

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For this compound, the primary chromophore is the benzenecarbothioate moiety. The benzene ring and the thioester carbonyl group form a conjugated system.

The UV-Vis spectrum is expected to show characteristic absorptions corresponding to π → π* and n → π* transitions. The intense π → π* transitions of the benzoyl system are likely to appear at shorter wavelengths, typically below 250 nm. A weaker n → π* transition, associated with the non-bonding electrons of the sulfur and oxygen atoms, may be observed at a longer wavelength, potentially extending into the near-UV region. The position and intensity of these absorption bands can be influenced by the solvent polarity. This technique is particularly useful for quantitative analysis due to the direct relationship between absorbance and concentration as described by the Beer-Lambert law.

Chromatographic Separation Techniques

Chromatographic methods are essential for the separation, purification, and quantitative analysis of this compound from reaction mixtures or biological matrices.

High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity of non-volatile compounds like this compound. A reversed-phase HPLC method would be most suitable, utilizing a non-polar stationary phase (e.g., C18-silica) and a polar mobile phase.

A typical mobile phase would consist of a mixture of water and an organic modifier like acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape. A gradient elution, where the proportion of the organic solvent is increased over time, would be effective in separating the target compound from any impurities with different polarities. Detection would most commonly be performed using a UV detector set at a wavelength corresponding to one of the absorption maxima of the compound, as determined by UV-Vis spectroscopy. The area of the chromatographic peak is directly proportional to the concentration of the compound, allowing for accurate quantification.

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. This compound itself has a relatively high molecular weight and contains a polar amide group, which may lead to poor chromatographic performance (e.g., peak tailing and low volatility) and potential thermal decomposition in the GC injector or column.

To overcome these limitations, derivatization is often necessary. The active hydrogen of the secondary amide can be replaced with a less polar, more volatile group. A common derivatization strategy is silylation, where a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is used to replace the amide proton with a trimethylsilyl (B98337) (TMS) group. This derivatization step increases the volatility and thermal stability of the analyte, enabling its successful analysis by GC. The separation would typically be carried out on a capillary column with a non-polar or medium-polarity stationary phase, and detection would be achieved using a flame ionization detector (FID) or, for more definitive identification, a mass spectrometer (MS).

Mass Spectrometry for Molecular Structure and Reaction Monitoring

Mass spectrometry is a powerful analytical technique for the identification and quantification of chemical compounds. When coupled with chromatographic separation methods, it offers high sensitivity and selectivity, making it indispensable for analyzing complex mixtures.

LC-MS/MS and GC-MS/MS in Complex Mixtures

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-tandem mass spectrometry (GC-MS/MS) are cornerstone techniques for the analysis of organic molecules like this compound within complex biological or environmental samples. nih.gov The choice between LC-MS/MS and GC-MS/MS often depends on the analyte's volatility and thermal stability. ual.es

For non-volatile or thermally labile compounds, LC-MS/MS is the method of choice. ual.es The compound would first be separated from other matrix components on a liquid chromatography column, often a C18 column, before being ionized, typically using electrospray ionization (ESI). nih.govnih.gov The resulting ions are then subjected to two stages of mass analysis (tandem mass spectrometry) for selective and sensitive detection. researchgate.net This technique is widely used for its robustness in quantifying low-level analytes in matrices such as blood, plasma, and urine. nih.gov

GC-MS/MS is suitable for volatile and thermally stable compounds. For compounds that are not sufficiently volatile, a derivatization step may be required to increase their volatility. nih.gov This process involves a chemical modification of the analyte. After separation on a gas chromatography column, the compound is ionized (commonly by electron ionization) and then analyzed by tandem mass spectrometry. This method can be challenged by matrix effects, where co-eluting substances from the sample can interfere with the ionization of the target analyte, potentially leading to inaccurate quantification. nih.govnih.gov

Table 1: Illustrative LC-MS/MS Parameters for this compound Analysis This table presents hypothetical parameters for illustrative purposes.

| Parameter | Condition |

|---|---|

| LC Column | C18 (e.g., 100 mm x 2.1 mm, 2.6 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Precursor Ion (m/z) | [M+H]⁺ |

| Product Ions (m/z) | Fragment 1, Fragment 2 |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is a critical tool for the unambiguous identification of unknown compounds and the confirmation of known ones. Unlike standard mass spectrometry, HRMS provides a highly accurate mass measurement, which can be used to determine the elemental formula of a molecule. This is particularly valuable in metabolism studies or when identifying impurities and degradation products.

By providing an exact mass, HRMS allows for the calculation of the elemental composition of this compound and any of its potential metabolites or degradation products, significantly increasing the confidence in their identification.

Advanced Sample Preparation and Extraction Techniques in Research Contexts

The quality of analytical data is highly dependent on the sample preparation process. The goal of sample preparation is to isolate the analyte of interest from the sample matrix, remove interfering substances, and concentrate the analyte to a level suitable for detection. nih.gov

For a compound like this compound in a complex matrix, several advanced extraction techniques could be employed:

Solid-Phase Extraction (SPE): This technique is widely used for its efficiency and selectivity. mdpi.comresearchgate.net The sample is passed through a solid sorbent that retains the analyte. Interfering compounds are washed away, and the purified analyte is then eluted with a suitable solvent. mdpi.comresearchgate.net The choice of sorbent is critical and depends on the physicochemical properties of the analyte and the matrix.

Liquid-Liquid Extraction (LLE): LLE is a classic extraction method that separates compounds based on their differential solubilities in two immiscible liquids, typically an aqueous and an organic solvent. nih.gov While effective, it can be labor-intensive and may require larger volumes of organic solvents.

Supported Liquid Extraction (SLE): This technique offers a more automated and efficient alternative to traditional LLE. researchgate.netlcms.cz The aqueous sample is absorbed onto a solid support (diatomaceous earth), and the analyte is then eluted with a water-immiscible organic solvent. lcms.cz

Table 2: Comparison of Sample Preparation Techniques This table provides a general comparison for illustrative purposes.

| Technique | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Solid-Phase Extraction (SPE) | Partitioning between a solid and liquid phase | High selectivity, high recovery, easily automated | Method development can be complex |

| Liquid-Liquid Extraction (LLE) | Partitioning between two immiscible liquid phases | Simple, inexpensive | Labor-intensive, large solvent consumption |

| Supported Liquid Extraction (SLE) | LLE on a solid support | Faster and more efficient than LLE, easily automated | Can be more expensive than LLE |

Emerging Research Frontiers and Future Perspectives

Integration of S-(2-acetamidoethyl) benzenecarbothioate into Catalytic Cycles

The integration of thioesters into catalytic cycles is a burgeoning area of research, capitalizing on their nature as activated acyl donors. Thioesters like this compound are thermodynamically primed for acyl transfer reactions, making them ideal intermediates for catalytic processes that aim to form new amide, ester, or carbon-carbon bonds.

In synthetic catalytic cycles, the thioester can act as a key intermediate where the benzoyl group is transferred to a nucleophile. The catalytic turnover would require the regeneration of the thioester from a benzoic acid derivative and a thiol. The N-acetylcysteamine portion of the molecule is analogous to N-acetylcysteine, a residue that plays a role in certain enzymatic transformations. This structural motif suggests potential for biomimetic catalysis, where synthetic catalysts are designed to mimic the function of enzymes that utilize thioester intermediates, such as those in fatty acid metabolism or non-ribosomal peptide synthesis.

Exploration of Bio-orthogonal Reactions with Thioester Functionality

Bio-orthogonal chemistry refers to reactions that can occur in complex biological environments without interfering with native biochemical processes. researchgate.net The thioester group is a key player in one of the most foundational bio-orthogonal reactions: Native Chemical Ligation (NCL). NCL allows for the synthesis of large proteins by joining two smaller, unprotected peptide fragments. nih.gov

The reaction involves a peptide with a C-terminal thioester and another peptide with an N-terminal cysteine residue. nih.gov this compound can be viewed as a small-molecule model for a C-terminal peptide thioester. The process proceeds via a chemoselective thiol-thioester exchange to form a new thioester intermediate, which then undergoes a rapid, irreversible intramolecular S-to-N acyl transfer to form a stable, native peptide bond at the ligation site.

Another relevant reaction is the Staudinger ligation, which joins an azide (B81097) and a phosphine (B1218219). acs.org Modified versions of this reaction, known as "traceless" Staudinger ligations, can employ a phosphine-containing thioester. In this approach, the intermediate iminophosphorane attacks the thioester, leading to the formation of an amide bond and liberating a thiol-containing phosphine oxide, effectively linking two molecules without leaving behind the phosphine oxide moiety in the final product. acs.org

| Bio-orthogonal Reaction | Role of Thioester | Reactants | Product Linkage |

|---|---|---|---|

| Native Chemical Ligation (NCL) | Activated Acyl Donor | C-terminal Thioester, N-terminal Cysteine | Native Amide Bond |

| Traceless Staudinger Ligation | Internal Electrophilic Trap | Azide, Phosphine-thioester | Amide Bond |

Rational Design of Thioester-Based Reagents for Specific Transformations

The rational design of thioester-based reagents focuses on tuning the molecule's structure to control its reactivity, selectivity, and physical properties for a specific application. By modifying the components of a molecule like this compound, chemists can create tailored reagents for chemical synthesis and chemical biology.

Key design strategies include:

Modifying the Acyl Group: The electronic properties of the benzoyl ring can be altered by introducing electron-donating or electron-withdrawing substituents. An electron-withdrawing group would increase the electrophilicity of the carbonyl carbon, making the thioester a more potent acylating agent.

Varying the Thiol Component: The N-acetylcysteamine portion can be replaced with other thiols to modulate properties such as solubility, steric hindrance, or to introduce reporter tags. For instance, incorporating a biotin (B1667282) moiety via the thiol component would create an affinity-based chemical probe for identifying protein targets. acs.org

Developing Thioester Surrogates: For applications like Fmoc-based solid-phase peptide synthesis, the thioester bond can be labile. Researchers have designed precursor functionalities, such as N-acyl-benzimidazolinones, which are stable during synthesis but can be converted into the required thioester in situ just before ligation. nih.gov

These design principles enable the creation of thioester-based probes to study enzyme mechanisms, reagents for efficient protein synthesis, and building blocks for dynamic combinatorial libraries. researchgate.net

Interdisciplinary Research with Computational Chemistry and Synthetic Methodology

The synergy between computational chemistry and experimental synthetic methodology provides powerful insights into the behavior of thioesters. Theoretical calculations, particularly using Density Functional Theory (DFT), allow researchers to model reaction pathways, calculate energy barriers, and understand the structures of transition states and intermediates at a level of detail that is often inaccessible through experiments alone.

For thioester chemistry, computational studies have been instrumental in:

Elucidating Reaction Mechanisms: DFT calculations can map the potential energy surface for reactions like thiol-thioester exchange and hydrolysis. This helps to determine whether a reaction proceeds through a concerted or stepwise mechanism and to identify the rate-limiting step.

Predicting Reactivity: Computational models can predict how substituents on the acyl or thiol portions of a thioester will affect its reactivity. This knowledge guides the rational design of new reagents with desired properties, saving significant time and resources in the laboratory.

Understanding Catalysis: In catalytic cycles involving thioesters, computational studies can clarify the role of the catalyst, model catalyst-substrate interactions, and explain observed selectivity.

This interdisciplinary approach accelerates the development of new synthetic methods. For a molecule like this compound, computational tools could be used to predict its stability, its reactivity towards various nucleophiles, and how its structure could be optimized for participation in novel catalytic or bio-orthogonal systems.

| Area of Study | Computational Contribution | Experimental Contribution |

|---|---|---|

| Reaction Mechanism | Calculates transition state energies and reaction pathways. | Measures reaction kinetics and identifies products. |

| Reagent Design | Predicts electronic properties and reactivity of new structures. | Synthesizes and tests the performance of new reagents. |

| Catalyst Development | Models catalyst-substrate interactions and turnover frequency. | Develops new catalysts and optimizes reaction conditions. |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.